molecular formula C14H17ClN2O3 B2355998 (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate CAS No. 435325-64-7

(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate

Cat. No.: B2355998
CAS No.: 435325-64-7
M. Wt: 296.75
InChI Key: WCFDDWUTWAVLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate as a PKC inhibitor involves the binding of the compound to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates. As an anticancer agent, it has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of NF-κB signaling. As a fluorescent probe, it binds to the lipid bilayer of cellular membranes and emits fluorescence upon excitation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. As a PKC inhibitor, it has been shown to inhibit the growth and proliferation of cancer cells. As an anticancer agent, it has been shown to induce apoptosis in cancer cells. As a fluorescent probe, it has been used for imaging cellular membranes.

Advantages and Limitations for Lab Experiments

The advantages of using (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate in lab experiments include its potential as a PKC inhibitor and anticancer agent, as well as its potential as a fluorescent probe for imaging cellular membranes. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

For research on (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate include further studies on its potential as a PKC inhibitor and anticancer agent, as well as its potential as a fluorescent probe for imaging cellular membranes. Additionally, further research is needed to fully understand its mechanisms of action and potential toxicity.

Synthesis Methods

The synthesis of (Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate involves the reaction of cyclohexyl isocyanate with 2-chloropyridine-3-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography or recrystallization.

Scientific Research Applications

(Cyclohexylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has shown potential in various scientific research applications. It has been studied as a potential inhibitor of protein kinase C (PKC) and as a potential anticancer agent. Additionally, it has been studied for its potential use as a fluorescent probe for imaging cellular membranes.

Properties

IUPAC Name

[2-(cyclohexylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O3/c15-13-11(7-4-8-16-13)14(19)20-9-12(18)17-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFDDWUTWAVLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)COC(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199093
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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